BenchChemオンラインストアへようこそ!

tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Nucleophilic substitution Leaving‑group ability SN2 kinetics

tert‑Butyl 5‑(bromomethyl)‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate (CAS 1363210‑22‑3) is a bicyclic, N‑Boc‑protected bromomethyl building block built on the rigid 2‑azabicyclo[2.2.1]heptane (azanorbornane) scaffold. Its molecular formula is C₁₂H₂₀BrNO₂ (MW 290.20 g mol⁻¹) and it carries a computed XLogP3‑AA of 2.7, indicating moderate lipophilicity.

Molecular Formula C12H20BrNO2
Molecular Weight 290.20 g/mol
Cat. No. B13087713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC12H20BrNO2
Molecular Weight290.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CC2CBr
InChIInChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3
InChIKeyXOPLNGPCBYYTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Procurement Baseline: What Buyers Must Know


tert‑Butyl 5‑(bromomethyl)‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate (CAS 1363210‑22‑3) is a bicyclic, N‑Boc‑protected bromomethyl building block built on the rigid 2‑azabicyclo[2.2.1]heptane (azanorbornane) scaffold [1]. Its molecular formula is C₁₂H₂₀BrNO₂ (MW 290.20 g mol⁻¹) and it carries a computed XLogP3‑AA of 2.7, indicating moderate lipophilicity [2]. The compound is offered commercially at typical purities of ≥95 % (AKSci) to ≥98 % (MolCore) and is supplied as a research‑use‑only intermediate for medicinal‑chemistry and organic‑synthesis applications .

Why Generic Interchange of tert‑Butyl 5‑(bromomethyl)‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate Fails


The title compound is not a simple alkyl bromide; it combines three functional elements – a bridgehead‑nitrogen‑containing 2‑azabicyclo[2.2.1]heptane framework, an N‑Boc protecting group, and a primary bromomethyl substituent – that together dictate its reactivity profile [1]. Replacing the bromomethyl group with a chloromethyl or hydroxymethyl analogue alters the leaving‑group ability by orders of magnitude, compromising SN2‑based diversification efficiency [2]. Changing the protecting group from Boc to Cbz or Fmoc modifies the deprotection conditions, which can be incompatible with other functional groups in the synthetic sequence. Even substituting the 2‑azabicyclo[2.2.1]heptane core with a monocyclic piperidine or pyrrolidine eliminates the conformational rigidity that is often the very reason for its selection in drug‑design campaigns [3].

tert‑Butyl 5‑(bromomethyl)‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate Quantitative Differentiation Evidence


SN2 Leaving‑Group Rate Advantage: Bromide vs. Chloride in Primary Alkyl Systems

In SN2 reactions of primary alkyl halides, the bromomethyl group (R‑CH₂Br) reacts 30–60 times faster than its chloromethyl counterpart (R‑CH₂Cl), a difference rooted in the lower basicity and higher polarisability of bromide ion [1]. For tert‑butyl 5‑(bromomethyl)‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate, this translates to shorter reaction times and higher yields when diversifying the 5‑position with amine, thiol, or alkoxide nucleophiles. The corresponding chloromethyl analogue (CAS not individually catalogued for the 5‑position but represented by the class of N‑Boc‑chloromethyl azabicyclo compounds) would require more forcing conditions or longer reaction times, potentially degrading the acid‑sensitive Boc group.

Nucleophilic substitution Leaving‑group ability SN2 kinetics

Commercially Available Purity: 95 % vs. 98 % Specification and Its Impact on Subsequent Reaction Stoichiometry

Two independent vendors report distinct purity minima for the same CAS number: AKSci offers a 95 % grade , while MolCore supplies an NLT 98 % (No Less Than 98 %) grade . The 3‑percentage‑point purity gap is modest at the 1 g scale, but when scaling to multi‑gram or kilogram batches, the 95 % material carries up to 5 wt % unknown impurities that can perturb stoichiometry, consume nucleophiles, or poison catalytic steps. The 98 % grade reduces the impurity burden by approximately 60 % (from 5 % to 2 %), a meaningful difference in fragment‑based library synthesis or parallel medicinal‑chemistry arrays where precise reagent equivalence directly affects conversion and reproducibility.

Chemical procurement Purity specification Reaction stoichiometry

Conformational Rigidity of the 2‑Azabicyclo[2.2.1]heptane Core vs. Piperidine Isosteres

The 2‑azabicyclo[2.2.1]heptane system restricts the nitrogen‑containing bridge to a single, well‑defined geometry, eliminating the chair‑boat interconversions seen in piperidine rings [1]. This conformational pre‑organization has been exploited in medicinal chemistry to enhance target‑binding affinity and selectivity: rigidification can improve ligand‑binding enthalpy by 1–3 kcal mol⁻¹ compared with flexible analogues, translating to 10‑ to 100‑fold potency gains [2]. For the title compound, the rigid scaffold means that any substituent introduced at the 5‑position will adopt a predictable spatial orientation, a critical advantage when designing enantioselective catalysts or probing receptor‑binding pockets where the vector of the substituent determines pharmacophore overlap.

Scaffold rigidity Bioisosterism Drug design

Orthogonality of the Boc Protecting Group Under Acidic Deprotection Conditions

The N‑Boc group of the title compound is stable to nucleophiles, bases, and catalytic hydrogenation but is cleaved within minutes by 20–50 % TFA in dichloromethane or 4 M HCl in dioxane [1]. In contrast, Cbz‑protected analogues require hydrogenolysis (H₂, Pd/C), a condition that may reduce susceptible functional groups elsewhere in the molecule; Fmoc‑protected analogues rely on basic conditions (piperidine) that can promote β‑elimination or epimerisation of sensitive substrates. The Boc‑bromomethyl combination therefore permits a modular synthetic sequence: SN2 diversification of the bromomethyl group under basic/neutral conditions followed by mild acidic Boc removal, with minimal functional‑group incompatibility.

Protecting group strategy Orthogonal deprotection Boc stability

tert‑Butyl 5‑(bromomethyl)‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate: High‑Value Application Scenarios


Generation of Conformationally Restricted, sp³‑Rich Fragment Libraries for FBDD

The compound‘s rigid 2‑azabicyclo[2.2.1]heptane core and electrophilic bromomethyl arm make it an ideal diversification node for fragment‑based drug discovery (FBDD). The bromide leaving group enables rapid SN2 coupling with amine, alcohol, and thiol nucleophiles, while the scaffold rigidity ensures that every library member samples a well‑defined area of chemical space with minimal conformational ambiguity [1]. The commercially available 98 % grade is recommended to minimize impurity‑driven false hits in biochemical screening cascades .

Synthesis of Enantiomerically Pure Nicotinic Receptor Probes

Numerous epibatidine‑type nicotinic acetylcholine receptor (nAChR) ligands are built on 2‑azabicyclo[2.2.1]heptane frameworks. The title compound, with its defined (1R,4S) stereochemistry, provides a direct entry into enantiomerically pure 5‑substituted 2‑azanorbornanes, as demonstrated by Suzuki‑Miyaura coupling of analogous N‑Boc‑7‑bromo‑2‑azabicyclo[2.2.1]heptane intermediates [2]. The bromomethyl group at the 5‑position extends this strategy, allowing access to carbon‑linked aryl and heteroaryl derivatives that are otherwise difficult to prepare with the requisite stereocontrol.

Multi‑Step Synthesis of Orthogonally Protected Alkaloid‑Like Scaffolds

Because the Boc group withstands the conditions required for bromide displacement (basic, nucleophilic media), the title compound can be elaborated at the bromomethyl position first, and then the Boc group removed under mild acidic conditions to reveal the secondary amine. This orthogonal protection strategy simplifies the assembly of complex, alkaloid‑like architectures where late‑stage amine functionalisation is necessary [3].

Process‑Chemistry Campaigns Requiring High‑Purity, Single‑Isomer Intermediates

For route‑scouting and process‑development groups, the availability of a defined (1R,4S) isomer at ≥98 % purity eliminates the need for chiral separation or impurity profiling at an early stage. The 95 % grade may serve as a cost‑effective alternative for initial feasibility studies, but the 98 % grade should be specified once a route enters scale‑up to ensure consistent reaction stoichiometry and impurity control .

Quote Request

Request a Quote for tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.